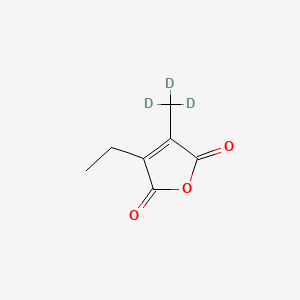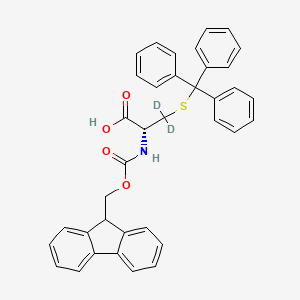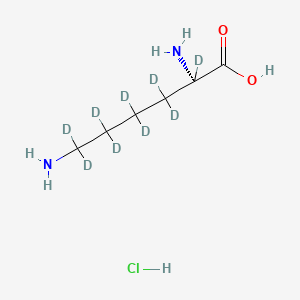
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride is a deuterated form of L-Lysine hydrochloride. L-Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response. The deuterated form, L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride, is used in scientific research to study metabolic pathways and protein dynamics due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride involves the incorporation of deuterium atoms into the L-Lysine molecule. This can be achieved through chemical synthesis using deuterated reagents. The process typically involves the following steps:
Starting Material: L-Lysine is used as the starting material.
Deuteration: The hydrogen atoms at specific positions on the L-Lysine molecule are replaced with deuterium atoms using deuterated reagents.
Purification: The deuterated L-Lysine is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated L-Lysine is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-Lysine are deuterated using deuterated reagents in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed.
Conversion to Hydrochloride: The deuterated L-Lysine is converted to its hydrochloride form using industrial-grade hydrochloric acid.
化学反応の分析
Types of Reactions
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of L-Lysine.
Reduction Products: Alcohol derivatives of L-Lysine.
Substitution Products: Derivatives with different functional groups attached to the amino groups.
科学的研究の応用
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of lysine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes.
作用機序
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride exerts its effects by participating in the same biochemical pathways as non-deuterated L-Lysine. The deuterium atoms do not significantly alter the compound’s biochemical properties but provide a means to trace and study its metabolic fate. The primary molecular targets include enzymes involved in protein synthesis and metabolic pathways where lysine is a substrate or intermediate.
類似化合物との比較
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride can be compared with other deuterated amino acids and non-deuterated L-Lysine:
L-Lysine-13C6,15N2 hydrochloride: Another stable isotope-labeled form of L-Lysine used in similar research applications.
L-Lysine-4,4,5,5-d4 hydrochloride: A partially deuterated form of L-Lysine used in metabolic studies.
L-Arginine-13C6,15N4 hydrochloride: A stable isotope-labeled form of L-Arginine used in metabolic and protein studies.
Uniqueness
L-Lysine-2,3,3,4,4,5,5,6,6-D9 hydrochloride is unique due to its high degree of deuteration, making it particularly useful for detailed metabolic and structural studies. The extensive deuteration provides a distinct mass shift in mass spectrometry, allowing for precise tracking and analysis.
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
191.70 g/mol |
IUPAC名 |
(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2,5D; |
InChIキー |
BVHLGVCQOALMSV-AIPDENHHSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


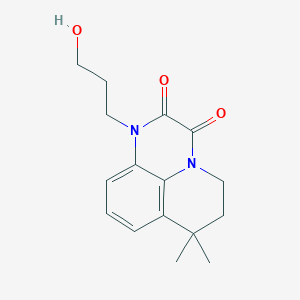
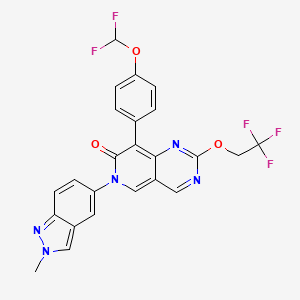
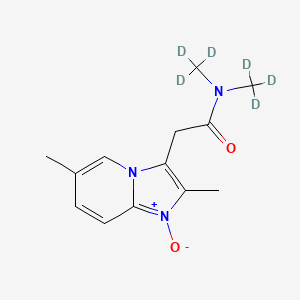
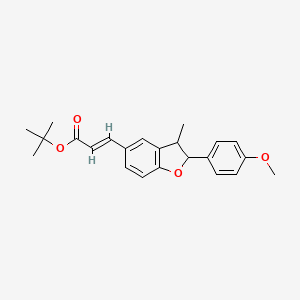

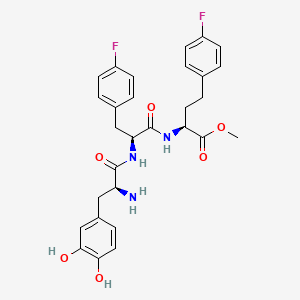
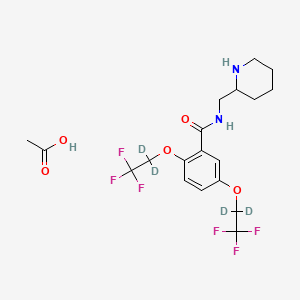
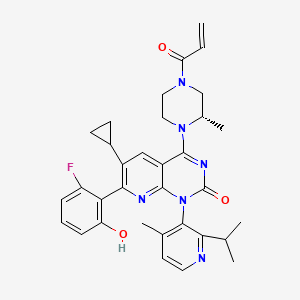
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
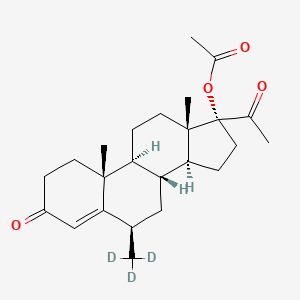
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
